Methyl ester of Etodolac is a synthetic organic compound and a key intermediate in the synthesis of Etodolac. [, ] Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is commonly used to treat pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. [, ] The methyl ester of Etodolac serves as a precursor molecule in the final step of Etodolac synthesis, where it undergoes hydrolysis to yield the active pharmaceutical ingredient. [, ]
Desethyl methyl etodolac is a chemical compound derived from etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Its molecular formula is with a molecular weight of . This compound is utilized in various scientific research applications, including chemistry, biology, and medicine, particularly for investigating its therapeutic potential and as a reference standard in analytical testing .
Desethyl methyl etodolac is classified as a derivative of etodolac, which itself belongs to the class of NSAIDs. These medications are primarily used to reduce inflammation and alleviate pain by inhibiting cyclooxygenase enzymes involved in the production of prostaglandins . The compound is often studied for its potential benefits in drug development and its effects on cellular processes .
The synthesis of desethyl methyl etodolac typically involves several key steps:
Industrial production methods mirror these laboratory techniques but are conducted on a larger scale using batch processing in reactors, followed by purification steps such as recrystallization or chromatography to ensure high purity .
Desethyl methyl etodolac has a distinct molecular structure characterized by its functional groups that contribute to its biological activity. The compound's structure can be represented as follows:
The structural features include:
Desethyl methyl etodolac can participate in various chemical reactions:
Desethyl methyl etodolac primarily exerts its effects through the inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2). This inhibition disrupts the arachidonic acid pathway, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain . The pharmacokinetics suggest that this compound is likely rapidly absorbed and metabolized by the liver, contributing to its therapeutic effects .
The action environment of desethyl methyl etodolac can be influenced by factors such as pH, which affects the stability and solubility of the compound .
Relevant data indicates that desethyl methyl etodolac maintains consistent performance across various analytical methods used for its detection and quantification in pharmaceutical formulations .
Desethyl methyl etodolac finds extensive use in scientific research across multiple domains:
Etodolac (1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid) undergoes hepatic metabolism to form desethyl methyl etodolac, a key intermediate with structural modifications at both the ethyl and carboxylic acid groups. Biotransformation occurs via two primary enzymatic pathways:
Table 1: Enzymatic Pathways for Etodolac Metabolite Formation
Enzyme Class | Reaction Type | Site of Modification | Co-factor/Conditions |
---|---|---|---|
Cytochrome P450 | Oxidative N-deethylation | N1-Ethyl group | NADPH, O₂ |
Methyltransferase | Carboxyl methylation | C1-Acetic acid group | S-Adenosyl methionine (SAM) |
UDP-Glucuronosyltransferase | Glucuronidation | C1-Acetic acid group | UDP-Glucuronic acid |
The coexistence of these pathways in vivo enables the sequential formation of desethyl methyl etodolac, though in vitro systems often isolate these steps for controlled intermediate synthesis [1] [8].
Industrial synthesis prioritizes catalytic efficiency over step count. The dominant route employs a Friedel-Crafts alkylation/Fischer indole cascade starting from 7-ethyltryptophol and ethyl acetoacetate:
7-Ethyltryptophol + Ethyl acetoacetate → Acid catalyst (p-TsOH) → Cyclization → 1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole
Key Methylation Step: The carboxylic acid intermediate undergoes esterification using:
A patent-pending method utilizes a mixed solvent system (C1–C2 alcohol/benzene, 3:1 v/v) with acid catalysis (HCl, 0.5M) for concurrent cyclization and esterification, reducing steps and improving yield to 89% [5].
Acid-Catalyzed Methylation:
Transition Metal-Catalyzed Desethylation:
Table 2: Catalytic Performance in Desethylation
Catalyst | Temperature (°C) | H₂ Pressure (psi) | Conversion (%) | By-products (%) |
---|---|---|---|---|
Pd/C (5%) | 80 | 50 | 98.2 | <1.0 |
PtO₂ | 70 | 30 | 85.4 | 8.3 |
Raney Ni | 100 | 100 | 76.1 | 12.5 |
Biocatalytic Demethylation: Corrinoid-dependent methyltransferases from Desulfitobacterium hafniense enable reversible methyl transfer under mild conditions (pH 7.5, 30°C). This system achieves 92% selectivity for methyl ester hydrolysis without affecting the indole ring [2].
Laboratory-Scale Synthesis (≤1 kg batches):
Industrial Synthesis (≥100 kg batches):
Table 3: Scale-Dependent Synthesis Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reaction Volume | 0.5–5 L | 2000 L reactor |
Methylation Agent | CH₂N₂ (toxic, explosive) | (CH₃O)₂CO (non-toxic) |
Desethylation Time | 12–24 h (batch) | 2 h (continuous flow) |
E-factor | 32 (kg waste/kg product) | 5.7 (kg waste/kg product) |
Industrial protocols prioritize atom economy (86% vs. lab-scale 64%) and employ membrane-based separation to recover intermediates, reducing waste [1] [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: